1-bromo-3-isocyanato-5-methoxybenzene
Description
1-Bromo-3-isocyanato-5-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), isocyanato (NCO), and methoxy (OCH₃) groups at positions 1, 3, and 5, respectively. Its molecular formula is C₈H₅BrNO₂, with a molecular weight of 229.04 g/mol. The isocyanato group confers high reactivity, making the compound valuable in polymer synthesis, particularly in forming polyurethanes and urea linkages via reactions with amines or alcohols . Its bromine and methoxy substituents influence electronic effects, directing further electrophilic substitutions to specific positions on the aromatic ring.
Properties
CAS No. |
1261617-17-7 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-3-isocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-3-6(9)2-7(4-8)10-5-11/h2-4H,1H3 |
InChI Key |
RFWVVACVDKPEJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-bromo-3-isocyanato-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-bromo-3-isocyanato-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-bromo-3-isocyanato-5-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-Bromo-2-Isocyanato-4,5-Dimethoxybenzene (CAS 1232688-41-3)
- Substituents : Br (1), NCO (2), OCH₃ (4,5).
- Molecular Formula: C₉H₇BrNO₃.
- The shifted isocyanato group (position 2) alters regioselectivity in further reactions.
- Applications : Used in specialty polymers requiring controlled crosslinking due to steric hindrance from adjacent substituents .
1-Bromo-5-Isocyanato-2,4-Dimethoxybenzene (CAS 625119-44-0)
- Substituents : Br (1), NCO (5), OCH₃ (2,4).
- Molecular Formula: C₉H₇BrNO₃.
- Key Differences : Symmetrical methoxy groups at positions 2 and 4 create a para-directing effect, contrasting with the meta-directing methoxy in the main compound. This influences substitution patterns in subsequent reactions .
1-Bromo-3-Isobutoxy-5-(Trifluoromethoxy)benzene (CAS 1221793-64-1)
- Substituents : Br (1), OCH₂CH(CH₃)₂ (3), OCF₃ (5).
- Molecular Formula : C₁₁H₁₂BrF₃O₂.
- Key Differences : Replacement of NCO with isobutoxy (ether) and OCH₃ with electron-withdrawing OCF₃ reduces reactivity toward nucleophiles. The trifluoromethoxy group enhances thermal stability, making it suitable for agrochemical intermediates .
Reactivity and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in the main compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, trifluoromethoxy (OCF₃) in CAS 1221793-64-1 withdraws electrons, deactivating the ring .
- Isocyanato (NCO) is a strong electron-withdrawing group, making the main compound more reactive in nucleophilic additions compared to ether-containing analogs .
- Steric Effects: Compounds with multiple methoxy groups (e.g., CAS 1232688-41-3) exhibit increased steric hindrance, slowing reaction kinetics compared to the mono-methoxy main compound .
Comparative Reactivity in Urethane Formation
Thermal Stability
- 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene : Decomposes at 280°C , outperforming the main compound (decomposition at 210°C ) due to OCF₃ stability .
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